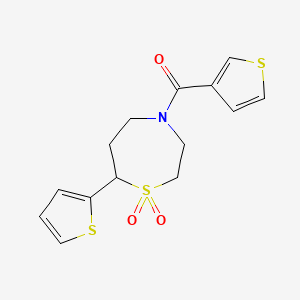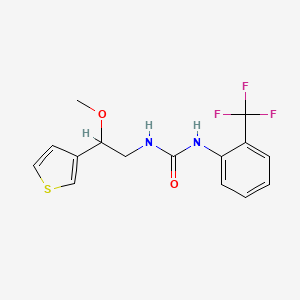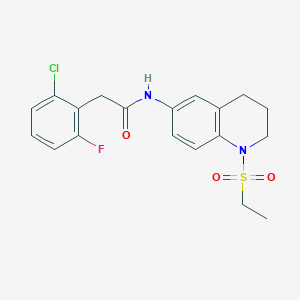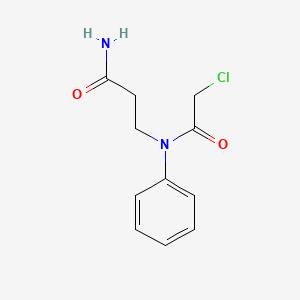
3-(2-Chloro-N-phenylacetamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-N-phenylacetamido)propanamide is a chemical compound with the CAS Number: 50917-08-3 . It has a molecular weight of 240.69 and its IUPAC name is 3-[(chloroacetyl)anilino]propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación
1. Detection and Identification in Pharmaceutical Analysis
The propanamide moiety, similar to that in 3-(2-Chloro-N-phenylacetamido)propanamide, is significant in the structure elucidation of drugs like flutamide, a prostate cancer treatment. A study highlights the use of electrospray ionization mass spectrometry combined with Soxhlet apparatus for extracting and detecting flutamide in pharmaceutical forms, underlining the role of the propanamide group in drug identification (Khan et al., 2015).
2. Neuroprotective Agents in Alzheimer's Disease Treatment
Compounds structurally similar to this compound have been found effective as neuroprotectants and selective butyrylcholinesterase inhibitors, offering potential treatment for Alzheimer's disease. A study on N-acylaminophenothiazines highlights their role in protecting neurons against damage from free radicals and their ability to penetrate the central nervous system (González-Muñoz et al., 2011).
3. Anticonvulsant Studies
Certain propanamide derivatives, including those structurally related to this compound, have shown promising results in anticonvulsant studies. Research demonstrates that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for example, were effective against seizures in animal models and could potentially be used for treating generalized seizures (Idris et al., 2011).
4. Root Growth Inhibitory Activity
Propanamide derivatives are also explored in agriculture, particularly in controlling root growth. A study on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated significant root growth-inhibitory activity in rape seedlings, suggesting potential applications in weed management (Kitagawa & Asada, 2005).
5. Photochemistry in Drug Analysis
The study of the photochemistry of compounds like flutamide, which shares a structural similarity with this compound, is crucial in understanding drug stability and interactions. Research in this area investigates the effects of external magnetic fields on the photochemistry of these drugs, providing insights into their stability and reactivity (Udagawa et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(N-(2-chloroacetyl)anilino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-11(16)14(7-6-10(13)15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTGWDULSQTBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2381715.png)

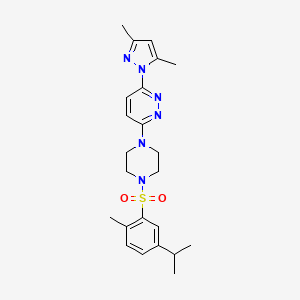
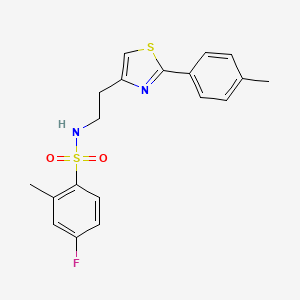
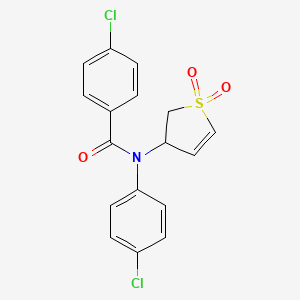
![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid](/img/structure/B2381725.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)
![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
![methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2381729.png)
